



# Application Note: NVS-BPTF-1 Target Engagement in HEK293 Cells

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| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nvs-bptf-1 |           |
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#### Introduction

The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) chromatin remodeling complex.[1][2] BPTF plays a critical role in regulating gene expression by binding to acetylated histones, thereby influencing chromatin accessibility.[3][4] Its association with oncogenic pathways, such as c-Myc and MAPK signaling, has made it an attractive therapeutic target in various cancers. [1][5][6]

**NVS-BPTF-1** is a potent and selective chemical probe that inhibits the bromodomain of BPTF. [7][8] It serves as a crucial tool for elucidating the biological functions of BPTF. Verifying that a compound like **NVS-BPTF-1** reaches and binds to its intended target within a cellular context is a fundamental step in drug discovery and chemical biology. This process, known as target engagement, can be quantified using various biochemical and biophysical methods.

This document provides detailed protocols for treating HEK293 cells with **NVS-BPTF-1** and assessing its engagement with the BPTF protein using two primary methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

## **Quantitative Data Summary**

The following tables summarize the reported binding affinity and cellular potency of **NVS-BPTF-1** and its negative control, NVS-BPTF-C.



Table 1: In Vitro Binding and Cellular Potency of NVS-BPTF-1

| Assay Type                           | Compound   | Target | Value        | Cell Line | Citation  |
|--------------------------------------|------------|--------|--------------|-----------|-----------|
| Biolayer<br>Interferometr<br>y (BLI) | NVS-BPTF-1 | BPTF   | K_D = 71 nM  | -         | [3][7][9] |
| AlphaScreen                          | NVS-BPTF-1 | BPTF   | IC50 = 56 nM | -         | [3][9]    |
| NanoBRET™                            | NVS-BPTF-1 | BPTF   | IC50 = 16 nM | HEK293    | [3][9]    |

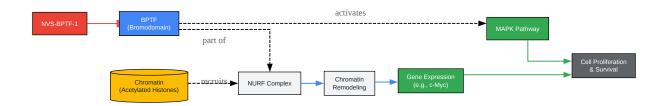
Table 2: NVS-BPTF-C (Negative Control) Activity

| Assay Type                           | Compound   | Target | Value            | Cell Line | Citation |
|--------------------------------------|------------|--------|------------------|-----------|----------|
| Biolayer<br>Interferometr<br>y (BLI) | NVS-BPTF-C | BPTF   | K_D = 1.67<br>μΜ | -         | [3]      |
| NanoBRET™                            | NVS-BPTF-C | BPTF   | No Activity      | HEK293    | [3]      |

## **Signaling Pathway and Mechanism of Action**

**NVS-BPTF-1** is a small molecule inhibitor that targets the bromodomain of the BPTF protein. BPTF is an essential component of the NURF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter nucleosome positioning.[2] By binding to acetylated histone tails, BPTF directs the NURF complex to specific genomic loci, leading to changes in chromatin accessibility and the regulation of gene expression.[3] This process has been shown to impact downstream signaling pathways critical for cell proliferation and survival, including the MAPK and c-Myc pathways.[1][6]





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BPTF signaling and inhibition by NVS-BPTF-1.

## Experimental Protocols Protocol 1: HEK293 Cell Culture

This protocol describes the standard procedure for culturing and maintaining HEK293 cells to ensure they are healthy and suitable for target engagement assays.

#### Materials:

- HEK293 cells (e.g., ATCC CRL-1573)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
- 0.25% Trypsin-EDTA[10]
- Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
- T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO2

#### Procedure:

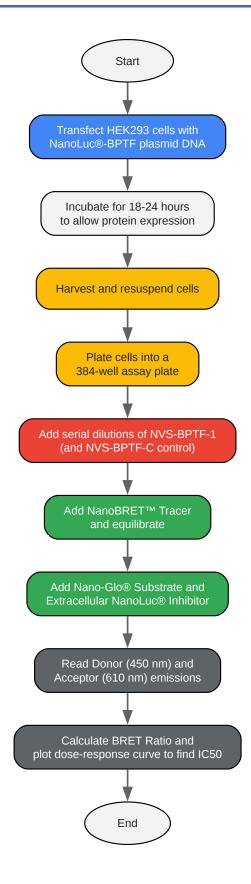


- Cell Thawing: Thaw a cryovial of HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.
   Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.[11]
- Cell Maintenance: Culture cells in a T-75 flask at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.[12]
- Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of PBS.[13]
- Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
- Neutralize the trypsin by adding 7-8 mL of complete DMEM.
- Gently pipette the cell suspension to create a single-cell suspension.
- Split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks containing pre-warmed medium.

## **Protocol 2: NanoBRET™ Target Engagement Assay**

The NanoBRET™ assay measures the binding of **NVS-BPTF-1** to BPTF in live HEK293 cells. [14] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BPTF protein (energy donor) and a cell-permeable fluorescent tracer that binds to BPTF (energy acceptor).[15] A test compound like **NVS-BPTF-1** will compete with the tracer for binding to BPTF, resulting in a dose-dependent decrease in the BRET signal.[14]





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Workflow for the NanoBRET™ Target Engagement Assay.



#### Materials:

- HEK293 cells transiently expressing a NanoLuc®-BPTF fusion protein
- Opti-MEM™ I Reduced Serum Medium
- NVS-BPTF-1 and NVS-BPTF-C (dissolved in DMSO)
- NanoBRET™ fluorescent tracer for BPTF (e.g., bespoke tracer 5961 as cited)[3]
- Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor (Promega)
- White, 384-well assay plates
- Plate reader capable of measuring filtered luminescence (e.g., 450 nm and 610 nm)

#### Procedure:

- Cell Preparation: 18-24 hours post-transfection with the NanoLuc®-BPTF plasmid, harvest the HEK293 cells using trypsin.[16]
- Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in Opti-MEM™ to a concentration of 2x10^5 cells/mL.[16]
- Compound Plating: Prepare serial dilutions of NVS-BPTF-1 and the negative control NVS-BPTF-C in Opti-MEM™. Typically, a 10-point, 3-fold dilution series starting from 10 μM is appropriate. Dispense a small volume (e.g., 4 μL) of each dilution into the 384-well plate. Include DMSO-only wells as a no-inhibition control.
- Tracer and Cell Addition: Prepare a working solution of the NanoBRET<sup>™</sup> tracer in Opti-MEM<sup>™</sup> at the desired final concentration (e.g., 1 μM as used in the reference study).[3]
- Add cells (e.g., 38 μL of the 2x10<sup>5</sup> cells/mL suspension) to all wells containing the test compounds.[16]
- Add the tracer solution to the cells.
- Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[16]

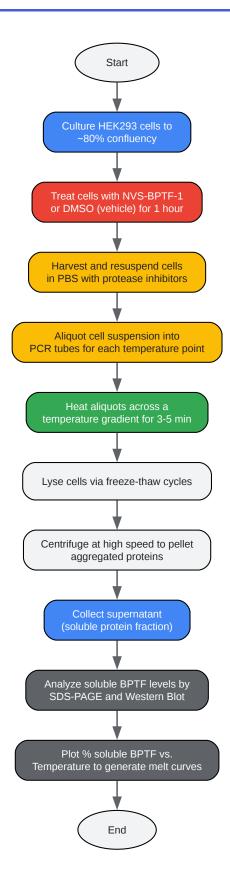


- Detection: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.
- Add the detection reagent to all wells and wait 3-5 minutes.[16]
- Measurement: Read the plate using a luminometer equipped with two filters: a donor filter (e.g., 450 nm) and an acceptor filter (e.g., 610 nm).[16]
- Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Normalize the data to the DMSO control and plot the normalized BRET ratio against the log of the compound concentration. Fit the data to a fourparameter dose-response curve to determine the IC50 value.

## **Protocol 3: Cellular Thermal Shift Assay (CETSA)**

CETSA is a method used to assess target engagement by measuring the change in thermal stability of a protein upon ligand binding.[17][18] The binding of **NVS-BPTF-1** is expected to stabilize the BPTF protein, resulting in a higher aggregation temperature. The amount of soluble BPTF remaining after heat treatment at various temperatures is quantified, typically by Western blot.





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Workflow for the Cellular Thermal Shift Assay (CETSA).



#### Materials:

- HEK293 cells
- Complete DMEM
- NVS-BPTF-1 (dissolved in DMSO)
- PBS with protease inhibitor cocktail
- Thermocycler
- Microcentrifuge capable of reaching >15,000 x g
- Reagents for SDS-PAGE and Western blotting
- · Primary antibody specific for BPTF
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

#### Procedure:

- Cell Treatment: Seed HEK293 cells and grow to ~80% confluency. Treat the cells with the desired concentration of NVS-BPTF-1 (e.g., 1 μM) or DMSO vehicle control. Incubate at 37°C for 1 hour.[17]
- Harvesting: Harvest cells by scraping, wash with PBS, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
- Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Include an unheated control sample.[17]
- Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.



- Separation of Soluble Fraction: To pellet the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[19]
- Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample.
- Western Blot Analysis: Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against BPTF, followed by an HRP-conjugated secondary antibody.
- Detection and Analysis: Visualize the bands using a chemiluminescence imager. Quantify the band intensity for each temperature point using image analysis software.
- Data Analysis: For each treatment group (DMSO and NVS-BPTF-1), normalize the band intensity at each temperature to the intensity of the unheated control. Plot the percentage of soluble BPTF against temperature to generate thermal stabilization curves. A rightward shift in the curve for the NVS-BPTF-1-treated sample compared to the DMSO control indicates target engagement.

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